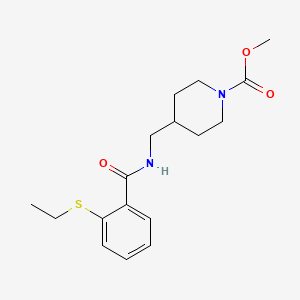

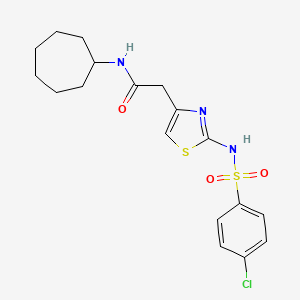

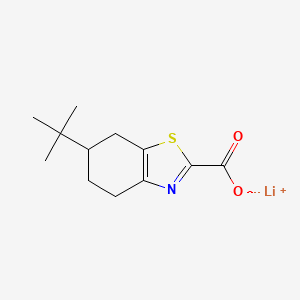

![molecular formula C14H10N2S B2809566 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477864-55-4](/img/structure/B2809566.png)

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine

説明

Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . It’s a type of benzothiazines that have been of enormous interest to synthetic chemists .

Synthesis Analysis

Benzothiazine derivatives can be synthesized using different strategies. One common method involves the use of 2-aminothiophenol, 1, 3-dicarbonyl compounds or α-haloketones . Another method involves the use of K2S initiated sulfur insertion reaction with enaminones via electron catalysis .Molecular Structure Analysis

The molecular structure of benzothiazine consists of a benzene ring attached to the 6-membered heterocycle thiazine . The exact structure of “10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine” would require more specific information.Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions. For example, they can be synthesized by treating 4,5-dichloro-2-(tetrahydro-2 H-pyran-2-yl)pyridazin-3(2 H)-one with N-benzyl-2-mercaptoacetamide using Cs 2 CO 3 as catalyst in DMF .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazine derivative would depend on its exact molecular structure. In general, properties such as color, density, hardness, and melting and boiling points are considered physical properties, while a chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用

Chemical Reactions and Properties

Chemical Reactivity and Derivative Synthesis : Studies have shown that 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazines react with n-butyllithium and various electrophiles, leading to the formation of diverse derivatives through nucleophilic addition and substitution reactions. These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for various chemical entities (Pasutto & Knaus, 1979).

Structural Analysis : The molecular structure and crystallographic analysis of certain 10-substituted pyrido[3,2-b][1,4]benzothiazines provide insights into their conformational preferences and electronic properties. These studies are essential for understanding the chemical behavior and reactivity of these compounds (Jovanovic et al., 1985).

Potential Biological Activities

Antitumor Activity : Some derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine have been synthesized and evaluated for their anticancer activity. These studies involve in silico physicochemical and molecular docking studies, suggesting that certain derivatives may interact effectively with cancer receptors, indicating potential antitumor properties (Onoabedje et al., 2019).

Analgesic Activity : Research into pyridine and reduced pyridine analogues of 10H-pyrido[3,4-b][1,4]benzothiazines has identified significant analgesic activities compared to standard drugs. These findings suggest a potential avenue for developing new pain management therapies (Warren & Knaus, 1987).

Antibacterial Activity : Novel pyridobenzothiazine acid derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative pathogens. Some derivatives demonstrated potent antibacterial activities, highlighting their potential in antimicrobial drug development (Cecchetti et al., 1987).

作用機序

Target of Action

Similar compounds, such as 1,4-benzothiazine derivatives, have been reported to target bacterial peptide deformylase (pdf), which plays a crucial role in bacterial protein synthesis .

Mode of Action

If we consider the action of similar compounds, they interact with their targets, such as bacterial peptide deformylase (pdf), and inhibit their function . This interaction and inhibition can lead to the disruption of bacterial protein synthesis, affecting the growth and survival of bacteria .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect the protein synthesis pathway in bacteria by inhibiting the function of bacterial peptide deformylase (pdf) .

Result of Action

Based on the known targets of similar compounds, it can be inferred that this compound may inhibit bacterial growth and survival by disrupting protein synthesis .

将来の方向性

Benzothiazine derivatives have been shown to have various pharmacological activities, making them an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine.

特性

IUPAC Name |

10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-10-16-11-6-3-4-7-12(11)17-13-8-5-9-15-14(13)16/h1,3-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFQPMJYGFDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC3=C1N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320356 | |

| Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477864-55-4 | |

| Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

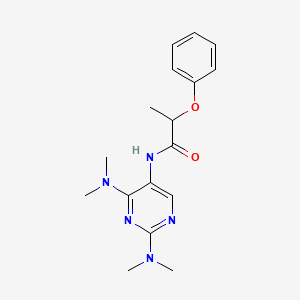

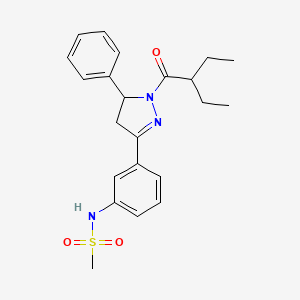

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)

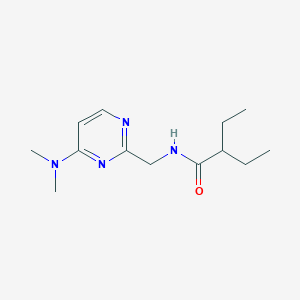

![2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2809499.png)

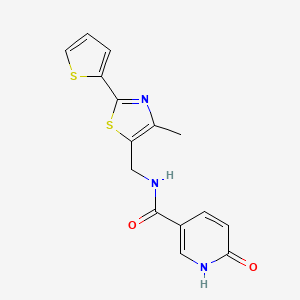

![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)